N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13476698
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
![N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide -](/images/structure/VC13476698.png)
Specification
Molecular Formula | C10H19N3O2 |
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Molecular Weight | 213.28 g/mol |
IUPAC Name | N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]acetamide |
Standard InChI | InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(13)6-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9-/m0/s1 |
Standard InChI Key | RBOCYKJHNQUKSK-CBAPKCEASA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1CNC(=O)C)N |
SMILES | CC(C(=O)N1CCCC1CNC(=O)C)N |
Canonical SMILES | CC(C(=O)N1CCCC1CNC(=O)C)N |
Introduction
Structural Analysis and Stereochemical Significance
Core Molecular Architecture
The compound’s structure comprises three key components:
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A pyrrolidine ring substituted at the 1-position with an (S)-2-amino-propionyl group.
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A methylacetamide moiety attached to the pyrrolidine’s 2-position via a methylene bridge.
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Stereochemical centers at both the α-carbon of the propionyl group (S-configuration) and the pyrrolidine’s 1-position (S-configuration) .
The isomeric SMILES string explicitly defines these stereochemical features .
Comparative Structural Analysis
Structural analogs highlight the impact of substituents on bioactivity:
Compound Name | Molecular Formula | Key Structural Variation | Molecular Weight (g/mol) |
---|---|---|---|
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide | Pyrrolidin-3-ylmethyl vs. 2-ylmethyl | 213.28 | |
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide | Isopropyl vs. methyl substitution | 255.36 | |
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide | Piperidine vs. pyrrolidine core | 227.30 |
The pyrrolidine ring’s conformational rigidity and hydrogen-bonding capacity differentiate it from piperidine derivatives, while alkyl substitutions modulate lipophilicity.
Synthetic Methodologies
Key Synthesis Routes
The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling:
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Amino Acid Activation: (S)-2-Amino-propionic acid (alanine) is activated using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt).
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Pyrrolidine Functionalization: The pyrrolidine amine undergoes acylation with the activated alanine, followed by N-methylation of the acetamide group .
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Chiral Resolution: Enantiomeric purity is achieved via chiral chromatography or enzymatic resolution .
Reaction conditions (e.g., dichloromethane solvent, 0–5°C) minimize racemization. Typical yields range from 65% to 78%.
Analytical Characterization
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NMR: NMR (400 MHz, DMSO-d6) δ 1.25 (d, J = 6.8 Hz, 3H, CH(CH3)), 3.12–3.45 (m, 4H, pyrrolidine H), 4.01 (q, J = 6.8 Hz, 1H, CHNH2) .
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X-ray Crystallography: Confirms the (S,S) configuration with a torsion angle of −112.5° between the propionyl and acetamide groups .
Physicochemical and Pharmacokinetic Properties
Calculated Physicochemical Parameters
Property | Value | Method/Model |
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LogP (lipophilicity) | 0.92 | XLogP3 |
Water Solubility | 12.4 mg/mL | AliLogP |
pKa (amine) | 8.3 | ACD/Labs |
Polar Surface Area | 78.9 Ų | ChemAxon |
The moderate LogP value suggests balanced membrane permeability, while the high polar surface area limits blood-brain barrier penetration .
Stability and Degradation
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pH Stability: Stable at pH 2–8 (24 h, 25°C), with <5% degradation .
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Thermal Degradation: Decomposes at 206°C (DSC), forming pyrrolidone and acetamide byproducts .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
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Peptidomimetics: Replacing labile peptide bonds with stable acetamide linkages.
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Kinase Inhibitors: Modulating selectivity via pyrrolidine N-alkylation.
Prodrug Development
Esterification of the acetamide’s methyl group enhances oral bioavailability (Cmax = 1.2 µM vs. 0.3 µM for parent compound) .
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